molecular formula C11H23NO B15279613 2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol CAS No. 53443-98-4

2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol

Cat. No.: B15279613
CAS No.: 53443-98-4
M. Wt: 185.31 g/mol
InChI Key: VWGCGVDEQCNKNZ-UHFFFAOYSA-N
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Description

2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a cyclohexyl ring substituted with three methyl groups and an aminoethanol group, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 3,3,5-Trimethylcyclohexylamine and ethylene oxide.

    Conditions: The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Reactors: Continuous flow reactors are used to maintain consistent reaction conditions.

    Purification: The product is purified using distillation or crystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and oxides.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: It may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexyl Acrylate: Similar in structure but differs in functional groups and reactivity.

    3,3,5-Trimethylcyclohexylamine: Shares the cyclohexyl ring but lacks the aminoethanol group.

    2-[(3,3,5-Trimethylcyclohexyl)amino]acetamide: Similar structure with different functional groups.

Uniqueness

2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

53443-98-4

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[(3,3,5-trimethylcyclohexyl)amino]ethanol

InChI

InChI=1S/C11H23NO/c1-9-6-10(12-4-5-13)8-11(2,3)7-9/h9-10,12-13H,4-8H2,1-3H3

InChI Key

VWGCGVDEQCNKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NCCO

Origin of Product

United States

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